molecular formula C18H15N3O4S2 B2511633 N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1-benzofuran-2-carboxamide CAS No. 923123-50-6

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1-benzofuran-2-carboxamide

Cat. No.: B2511633
CAS No.: 923123-50-6
M. Wt: 401.46
InChI Key: BNMKOXAPSHTOHM-UHFFFAOYSA-N
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Description

N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted at the 6-position with a dimethylsulfamoyl group and at the 2-position with a benzofuran-2-carboxamide moiety. This structural framework is associated with diverse biological activities, particularly in targeting enzymes like casein kinase-1δ (CK-1δ) and anticonvulsant pathways . The dimethylsulfamoyl group enhances solubility and binding interactions, while the benzofuran ring contributes to aromatic stacking in protein pockets .

Properties

IUPAC Name

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S2/c1-21(2)27(23,24)12-7-8-13-16(10-12)26-18(19-13)20-17(22)15-9-11-5-3-4-6-14(11)25-15/h3-10H,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMKOXAPSHTOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cs₂CO₃-Mediated Cyclization of 2-Hydroxybenzonitriles

A rapid room-temperature method employs cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) to cyclize 2-hydroxybenzonitriles with 2-bromoacetophenones. This one-pot C–C and C–O bond-forming reaction yields 3-amino-2-aroyl benzofuran derivatives in 10–20 minutes with excellent yields (up to 92%). For instance, reacting 2-hydroxybenzonitrile with 2-bromoacetophenone in the presence of 2.0 equivalents of Cs₂CO₃ generates the benzofuran core, which can be further functionalized at the 3-amino position. This method’s scalability is demonstrated by gram-scale syntheses.

Palladium-Catalyzed C–H Arylation and Transamidation

Pd(II)-catalyzed C–H arylation of 8-aminoquinoline-directed benzofuran amides enables the installation of diverse aryl groups at the C3 position. Subsequent transamidation with amine nucleophiles cleaves the directing group and introduces carboxamide functionalities. For example, treating a C3-arylated benzofuran with Boc₂O activates it for uncatalyzed aminolysis, yielding benzofuran-2-carboxamides. This approach offers modularity for structural diversification.

DMTSF-Mediated Electrophilic Cyclization

Dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF) induces cyclization of o-alkynyl anisoles to form 2,3-disubstituted benzofurans under ambient conditions. The reaction tolerates electron-rich and electron-deficient alkynes, producing 3-thiomethyl-substituted benzofurans in 12 hours. The thiomethyl group serves as a handle for further functionalization, such as oxidation to sulfones or displacement with nucleophiles.

Synthesis of 6-(Dimethylsulfamoyl)-1,3-Benzothiazol-2-Amine

The 6-(dimethylsulfamoyl)-1,3-benzothiazol-2-amine moiety requires sequential sulfamoylation and cyclization.

Sulfamoylation of 6-Amino-1,3-Benzothiazole

6-Amino-1,3-benzothiazole is treated with dimethylsulfamoyl chloride in the presence of a base (e.g., pyridine or triethylamine) to install the dimethylsulfamoyl group. The reaction typically proceeds in dichloromethane or THF at 0–25°C, yielding 6-(dimethylsulfamoyl)-1,3-benzothiazole.

Cyclization to Form the Benzothiazole Core

Alternative routes involve cyclizing thioamide precursors. For example, reacting 2-aminobenzenethiol with cyanogen bromide forms the benzothiazole ring, followed by nitration and reduction to introduce the 6-amino group. Subsequent sulfamoylation as above completes the synthesis.

Coupling of Benzofuran-2-Carboxamide and 6-(Dimethylsulfamoyl)-1,3-Benzothiazol-2-Amine

The final step involves forming the amide bond between the benzofuran-2-carboxylic acid derivative and the benzothiazol-2-amine.

Acylation with Carboxylic Acid Chlorides

Benzofuran-2-carbonyl chloride is generated by treating benzofuran-2-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The acid chloride is then reacted with 6-(dimethylsulfamoyl)-1,3-benzothiazol-2-amine in a polar aprotic solvent (e.g., DMF or dioxane) with a base (e.g., triethylamine). This method affords moderate to high yields (60–85%) but requires strict anhydrous conditions.

Coupling Reagents: HATU and EDCl/HOBt

Modern peptide coupling reagents, such as HATU or EDCl with HOBt, enable direct coupling of benzofuran-2-carboxylic acid and the amine. For example, a mixture of benzofuran-2-carboxylic acid (1.0 equiv), HATU (1.2 equiv), and DIPEA (2.0 equiv) in DMF is stirred at 0°C for 30 minutes before adding the amine. The reaction proceeds at room temperature, yielding the target compound in >75% yield after purification.

Optimization and Mechanistic Insights

Solvent and Base Effects

Cs₂CO₃ in DMF accelerates benzofuran formation by deprotonating the phenolic oxygen and facilitating nucleophilic attack on the α-carbon of the bromoacetophenone. In contrast, DMTSF-mediated cyclization relies on electrophilic activation of the alkyne, followed by intramolecular attack of the methoxy group.

Functional Group Compatibility

The dimethylsulfamoyl group is stable under both basic (Cs₂CO₃) and acidic (SOCl₂) conditions, ensuring its integrity during coupling. However, prolonged exposure to strong acids or bases may lead to desulfonation.

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Advantages Limitations
Cs₂CO₃-mediated cyclization RT, 10–20 min 85–92 Rapid, scalable, no transition metals Limited to 3-amino-2-aroyl derivatives
Pd-catalyzed C–H arylation 100°C, 12–24 h 70–80 Modular C3 functionalization Requires directing group removal
DMTSF cyclization RT, 12 h 75–90 Ambient conditions, diverse substituents Thiomethyl group requires further modification
HATU coupling RT, 2–4 h 75–85 Mild, high functional group tolerance Cost of coupling reagents

Chemical Reactions Analysis

Types of Reactions

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: The compound is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The pathways involved can include inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Binding Affinity and Selectivity

Trifluoromethyl vs. Dimethylsulfamoyl Substituents

The compound N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl) acetamide (BTA) (pIC50 = 7.8) shares a benzothiazole core but substitutes the 6-position with a trifluoromethyl group. Compared to the target compound’s dimethylsulfamoyl group, BTA exhibits moderate CK-1δ inhibition (GlideXP score = −3.78 kcal/mol). The dimethylsulfamoyl group in the target compound likely improves hydrogen bonding with polar residues, enhancing binding affinity over trifluoromethyl’s hydrophobic effects .

Cyclopropanecarboxamide vs. Benzofuran-2-Carboxamide

The analog N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide (F520-0016) replaces the benzofuran ring with a cyclopropane moiety.

Pharmacological Activity Profiles

Anticonvulsant Activity

Benzothiazole derivatives like 3,4-disubstituted benzaldehyde-N-(6-substituted-1,3-benzothiazol-2-yl)semicarbazones (e.g., compounds 4g, 4i) demonstrate 100% protection in maximal electroshock seizure (MES) models at 30 mg/kg. The dimethylsulfamoyl group in the target compound may similarly enhance blood-brain barrier penetration, though direct anticonvulsant data for the target compound requires further validation .

CK-1δ Inhibition

The target compound’s benzofuran-2-carboxamide moiety aligns with high-affinity CK-1δ inhibitors. For example, CHC and DHC (designed analogs) exhibit superior GlideXP scores to BTA, underscoring the importance of substituent polarity and aromaticity in kinase inhibition .

Physicochemical and Structural Properties

Compound Name 6-Position Substituent 2-Position Substituent Key Activity/Data Source
Target Compound Dimethylsulfamoyl Benzofuran-2-carboxamide High binding affinity (CK-1δ)
BTA Trifluoromethyl 3,4,5-Trimethoxyphenyl acetamide pIC50 = 7.8; GlideXP = −3.78 kcal/mol
F520-0016 Dimethylsulfamoyl Cyclopropanecarboxamide Screening compound (structural analog)
Example 1 (Patent) (1,3-Benzothiazol-2-yl) 1,2,3,4-Tetrahydroquinolin-1-yl Antiproliferative activity

Key Observations :

  • Dimethylsulfamoyl at the 6-position improves solubility and hydrogen bonding compared to trifluoromethyl or unsubstituted benzothiazoles.
  • Benzofuran-2-carboxamide enhances aromatic interactions in enzyme active sites, outperforming cyclopropane or semicarbazone derivatives .

Patent and Structural Diversity

Patent-derived compounds (e.g., Example 1: 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid) highlight the versatility of benzothiazole scaffolds. These analogs often prioritize bulkier substituents (e.g., tetrahydroquinoline) for antiproliferative effects, contrasting with the target compound’s focus on kinase inhibition .

Biological Activity

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1-benzofuran-2-carboxamide is a synthetic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The following sections will detail its chemical structure, synthesis, biological activities, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H16N2O3S2
  • Molecular Weight : 348.44 g/mol

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Benzothiazole Ring : The starting material is 1,3-benzothiazole, which undergoes sulfonamide formation through reaction with dimethylsulfamide.
  • Coupling Reaction : The resulting sulfonamide is then reacted with benzofuran-2-carboxylic acid derivatives in the presence of coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) to yield the final product.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference
MCF-7 (Breast)5.12 ± 0.15
HeLa (Cervical)6.45 ± 0.22
A549 (Lung)4.87 ± 0.10

The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation and survival, leading to apoptosis in cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against several bacterial strains. Testing was conducted using broth microdilution methods according to CLSI guidelines.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

These results indicate that this compound could serve as a lead compound for developing new antimicrobial agents.

Case Study: In Vitro Antitumor Activity

A study published in PMC evaluated the effects of various benzothiazole derivatives on human lung cancer cell lines using both 2D and 3D culture systems. This compound was among the compounds tested, showing superior performance in the 2D assays compared to standard chemotherapeutic agents like doxorubicin.

Research Findings

Research has indicated that compounds with similar structures often exhibit enhanced biological activity due to their ability to interact with DNA and inhibit critical cellular pathways. The presence of the dimethylsulfamoyl group is hypothesized to contribute significantly to the compound's overall efficacy by enhancing solubility and bioavailability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1-benzofuran-2-carboxamide, and how can reaction conditions be standardized?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Core Benzothiazole Formation : React 6-amino-1,3-benzothiazole with dimethylsulfamoyl chloride under basic conditions (e.g., pyridine) to introduce the sulfamoyl group at position 6 .

Carboxamide Coupling : Use coupling reagents (e.g., EDC/HOBt) to link the benzofuran-2-carboxylic acid moiety to the benzothiazole core. Microwave-assisted synthesis may improve yield and reduce side products .

  • Critical Parameters :

  • Temperature : Maintain 60–80°C for amide bond formation.

  • Solvents : DMF or dichloromethane for solubility.

  • Monitoring : Use TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC (retention time ~1.6–2.0 min under QC-SMD-TFA05 conditions) .

    • Data Table :
StepReagentsConditionsYield (%)Purity (HPLC)
SulfamoylationDimethylsulfamoyl chloride, pyridine0–5°C, 12 h65–75≥95%
Amide CouplingEDC, HOBt, DMF60°C, 4 h50–60≥90%

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal structures using SHELX software (e.g., SHELXL for refinement). Key metrics include bond angles (e.g., C–N–C ~120°) and intermolecular interactions (e.g., H-bonding between benzofuran carbonyl and sulfamoyl groups) .
  • Spectroscopy :
  • NMR : ¹H NMR (DMSO-d6) δ: 3.1 ppm (s, 6H, dimethyl), 7.2–8.1 ppm (aromatic protons) .
  • IR : Peaks at ~1668 cm⁻¹ (C=O stretch) and ~1267 cm⁻¹ (S=O stretch) .
  • Mass Spectrometry : LCMS m/z ~450 [M+H]+ .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action in modulating biological targets?

  • Methodological Answer :

  • Target Identification :

Computational Docking : Use AutoDock Vina to screen against kinase or protease libraries. Prioritize targets with binding energies < −8.0 kcal/mol .

Pull-Down Assays : Immobilize the compound on beads for affinity chromatography with cell lysates. Identify bound proteins via SDS-PAGE/MS .

  • Functional Validation :

  • Enzyme Inhibition Assays : Measure IC50 values (e.g., against COX-2 or topoisomerase II) using fluorometric or colorimetric substrates .

    • Data Contradiction Analysis : If in vitro activity (e.g., IC50 = 1 µM) conflicts with cellular assays (EC50 > 10 µM), assess membrane permeability via PAMPA or Caco-2 models .

Q. How can researchers resolve discrepancies in reported biological activity data across structural analogs?

  • Methodological Answer :

  • Structural-Activity Comparison :
  • Analog Table :
CompoundSubstituentsActivity (IC50, µM)Notes
Parent6-(dimethylsulfamoyl)1.2 ± 0.3Reference
Analog A6-methoxy>10Reduced solubility
Analog B6-nitro0.8 ± 0.2Enhanced electrophilicity
  • Experimental Replication :

Standardize Assays : Use identical cell lines (e.g., HeLa) and protocols (e.g., MTT vs. ATP-lite).

Control Variables : Test solubility (DMSO stock concentration ≤0.1%) and serum binding effects .

Q. What computational and experimental approaches are recommended for predicting and validating metabolic stability?

  • Methodological Answer :

  • In Silico Prediction :
  • CYP450 Metabolism : Use MetaSite to identify vulnerable sites (e.g., benzothiazole S-oxidation) .
  • In Vitro Validation :

Microsomal Stability : Incubate with liver microsomes (human/rat). Measure half-life (t1/2) via LCMS.

Metabolite ID : Use HRMS/MS to detect oxidative metabolites (e.g., m/z +16 for hydroxylation) .

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